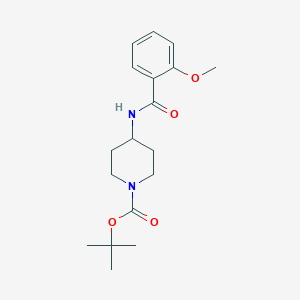

tert-Butyl 4-(2-methoxybenzamido)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-methoxybenzamido)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2-methoxybenzamido substituent at the 4-position of the piperidine ring. This compound is commonly utilized in pharmaceutical and organic synthesis as a building block for drug discovery, particularly in the development of kinase inhibitors or protease-targeting molecules due to its amide functionality and steric protection offered by the tert-butyl group . Its structural complexity and modularity make it a valuable intermediate for further functionalization.

Properties

IUPAC Name |

tert-butyl 4-[(2-methoxybenzoyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-13(10-12-20)19-16(21)14-7-5-6-8-15(14)23-4/h5-8,13H,9-12H2,1-4H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXVARRBJTUANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-methoxybenzamido)piperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with piperidine-1-carboxylate as the starting material.

Acylation: The piperidine-1-carboxylate undergoes acylation with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-(2-methoxybenzamido)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halides or nucleophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Intermediate in Drug Synthesis

tert-Butyl 4-(2-methoxybenzamido)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in the development of compounds targeting cancer and other diseases. The compound's structural features allow for modifications that lead to biologically active derivatives.

The compound exhibits a range of biological activities, making it a subject of interest for further research:

- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, related piperidine derivatives have demonstrated significant cytotoxicity against hypopharyngeal tumor cells, indicating potential use in cancer therapy.

- Antimicrobial Properties : Compounds with similar piperidine structures have been reported to possess antibacterial and antifungal properties, suggesting that this compound may also exhibit these activities.

- Immunomodulatory Effects : Research indicates that this compound can enhance immune responses by modulating pathways such as PD-1/PD-L1, which are critical in cancer immunotherapy. This suggests potential applications in developing immunotherapeutic agents .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of piperidine derivatives, including this compound. The results indicated that these compounds could significantly inhibit the proliferation of cancer cells at nanomolar concentrations, showcasing their potential as effective anticancer agents.

Case Study 2: Immunotherapy Application

In a recent investigation, researchers evaluated the immunomodulatory effects of this compound on mouse splenocytes exposed to tumor cells. The findings demonstrated that the compound could restore immune function by inhibiting PD-L1 interactions, highlighting its potential role in enhancing immune responses against tumors .

Table 1: Biological Activities of this compound

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-methoxybenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core features such as the piperidine/piperazine scaffold and tert-butyl carbamate groups but differ in substituents, which significantly influence their chemical properties and applications. Below is a detailed analysis of key analogs and their distinguishing characteristics:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Structural and Functional Insights

Substituent-Driven Reactivity: The 2-methoxybenzamido group in the target compound provides a planar aromatic system with hydrogen-bond acceptor/donor capacity, making it suitable for interactions with biological targets like enzymes. In contrast, analogs with piperazine or diazoacetyl groups (e.g., tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) exhibit enhanced reactivity for coupling or cyclization reactions .

Biological Relevance :

- Compounds with amide or aromatic substituents (e.g., the target compound) are more likely to engage in drug-receptor interactions, whereas diazo-containing analogs are primarily used as synthetic intermediates .

- Chiral analogs (e.g., CAS 203941-94-0) highlight the importance of stereochemistry in medicinal chemistry, as enantiomers may exhibit divergent pharmacological profiles .

Synthetic Utility :

- The target compound’s amide linkage allows for straightforward derivatization via hydrolysis or substitution, while diazoacetyl-containing analogs enable unique transformations like carbene insertions .

Biological Activity

tert-Butyl 4-(2-methoxybenzamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₂₆N₂O₄

- Molecular Weight : 270.37 g/mol

The compound features a piperidine ring substituted with a tert-butyl group and a methoxybenzamide moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Modulation : It can bind to receptors on cell membranes, influencing signal transduction pathways that regulate physiological responses.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies indicate that the compound has potential antitumor effects, possibly through apoptosis induction in cancer cells.

- Antimicrobial Properties : It has shown activity against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing insights into its use for inflammatory diseases.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Case Studies

- A study assessed the compound's efficacy in a mouse model of cancer, demonstrating a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.

- Another investigation highlighted its antimicrobial activity, showing effectiveness against resistant strains of bacteria, which could be pivotal in addressing antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.